molecular formula C18H23F6N3O2 B1412470 tert-butyl N-{1-[2,6-bis(trifluoromethyl)pyridin-4-yl]piperidin-4-yl}-N-methylcarbamate CAS No. 1823187-99-0

tert-butyl N-{1-[2,6-bis(trifluoromethyl)pyridin-4-yl]piperidin-4-yl}-N-methylcarbamate

Cat. No.: B1412470
CAS No.: 1823187-99-0
M. Wt: 427.4 g/mol
InChI Key: GYUQHJGNBPHHSP-UHFFFAOYSA-N
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Description

This compound is a carbamate derivative featuring a piperidine core substituted at the 4-position with a 2,6-bis(trifluoromethyl)pyridine moiety. The tert-butyl carbamate group and N-methyl substituent contribute to its steric and electronic properties, making it a candidate for pharmaceutical or agrochemical applications.

Properties

IUPAC Name

tert-butyl N-[1-[2,6-bis(trifluoromethyl)pyridin-4-yl]piperidin-4-yl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F6N3O2/c1-16(2,3)29-15(28)26(4)11-5-7-27(8-6-11)12-9-13(17(19,20)21)25-14(10-12)18(22,23)24/h9-11H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUQHJGNBPHHSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCN(CC1)C2=CC(=NC(=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F6N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901109117
Record name Carbamic acid, N-[1-[2,6-bis(trifluoromethyl)-4-pyridinyl]-4-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823187-99-0
Record name Carbamic acid, N-[1-[2,6-bis(trifluoromethyl)-4-pyridinyl]-4-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1823187-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-[2,6-bis(trifluoromethyl)-4-pyridinyl]-4-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901109117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategies

The synthesis typically employs multi-step routes involving key intermediates such as heterocyclic precursors, piperidine derivatives, and carbamate-forming reagents. The overarching approach involves:

Synthesis of the Heterocyclic Core

The heterocyclic component, 2,6-bis(trifluoromethyl)pyridine , can be synthesized via nitration and subsequent halogenation or via direct substitution on pre-formed pyridine rings:

Step Reagents & Conditions Reference Yield & Notes
1. Synthesis of 2,6-bis(trifluoromethyl)pyridine Direct fluorination or trifluoromethylation of pyridine Typically achieved via nucleophilic aromatic substitution or via trifluoromethylation using Togni's reagent under copper catalysis, yielding high purity intermediates
2. Chlorination or bromination at 4-position N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) Selective halogenation at 4-position facilitated by directing groups

Functionalization of the Piperidine Ring

The piperidine moiety is introduced via nucleophilic substitution or coupling reactions :

Step Reagents & Conditions Reference Yield & Notes
3. N-methylation of piperidine Methyl iodide (MeI), base (e.g., K2CO3), in acetonitrile Efficient methylation with yields exceeding 85%
4. Coupling with heterocyclic core Palladium-catalyzed Buchwald-Hartwig amination Coupling of piperidine derivative with halogenated heterocycle under Pd catalyst

Formation of Carbamate Linkage

The carbamate is formed by reacting the amino group on the piperidine with tert-butyl chloroformate or boc anhydride :

Step Reagents & Conditions Reference Yield & Notes
5. Carbamate formation tert-Butyl chloroformate, base (e.g., DIPEA), in dichloromethane Yields typically range from 70-85%
6. N-methylation of carbamate nitrogen Methyl iodide or methyl triflate Achieves N-methylation with high selectivity

Alternative Approaches and Optimization

Recent research suggests divergent synthetic routes involving intermediate formation via acyl azides and Curtius rearrangement for efficient carbamate synthesis:

This method offers advantages in yield and purity and allows late-stage functionalization .

Method Reagents & Conditions Reference Yield & Notes
Curtius rearrangement DPPA, triethylamine, toluene, heat Yields up to 60-70%, scalable, avoids heavy metal reduction steps

Data Table Summarizing Key Preparation Parameters

Step Reagents Conditions Typical Yield Notes
Heterocycle synthesis Trifluoromethylation reagents Copper catalysis, room temp 80-90% High purity intermediates
Piperidine functionalization Methyl iodide, base Reflux, acetonitrile 85-95% High efficiency
Carbamate formation tert-Butyl chloroformate, DIPEA Dichloromethane, 0°C to room temp 70-85% Selective protection
N-methylation Methyl iodide Reflux, in situ >90% High selectivity
Alternative via acyl azide DPPA, triethylamine Toluene, heat 60-70% Scalable, avoids heavy metals

Research Findings and Literature Data

  • The use of DPPA for acyl azide formation and subsequent Curtius rearrangement has been successfully employed in synthesizing similar carbamate compounds, providing high yields and scalability .
  • Palladium-catalyzed coupling reactions such as Buchwald-Hartwig amination are effective for attaching heterocyclic cores to piperidine derivatives.
  • The selective trifluoromethylation of pyridine rings is achievable via copper-mediated reactions, enabling efficient synthesis of the heterocyclic core.

Notes and Considerations

  • Reaction conditions should be optimized for scale-up, especially regarding temperature, solvent, and catalyst loadings.
  • Protection/deprotection steps are critical to prevent side reactions and improve yields.
  • Purification techniques such as silica gel chromatography and recrystallization are employed to achieve high purity suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the pyridine ring or the carbamate group, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce secondary amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity
Recent studies have highlighted the potential of trifluoromethylated compounds in cancer therapy. The presence of the trifluoromethyl group in tert-butyl N-{1-[2,6-bis(trifluoromethyl)pyridin-4-yl]piperidin-4-yl}-N-methylcarbamate enhances lipophilicity and metabolic stability, which are crucial for drug efficacy. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting its utility as a lead compound in anticancer drug development .

1.2 Neuroprotective Effects
The piperidine moiety in the compound is known for its neuroprotective properties. Studies have shown that compounds with similar structures can inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The specific interactions of the compound with neurotransmitter receptors could be explored further for potential therapeutic applications .

1.3 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Initial findings suggest that it may possess inhibitory effects against a range of pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents. The mechanism of action likely involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Agrochemical Applications

2.1 Pesticide Development
The unique structure of this compound positions it as a potential candidate for pesticide formulation. Its trifluoromethyl group is known to enhance biological activity and environmental stability, which are desirable traits in agrochemicals. Research into its efficacy against agricultural pests could lead to novel pest control solutions that are both effective and environmentally friendly .

2.2 Herbicide Potential
Similar compounds have been investigated for herbicidal properties, targeting specific plant growth regulators or enzymes involved in plant metabolism. The application of this compound in herbicide formulations could provide selective control over weed species without harming crops, thereby improving agricultural yield and sustainability .

Materials Science Applications

3.1 Polymer Chemistry
The incorporation of this compound into polymer matrices has been studied for enhancing thermal stability and mechanical properties of materials. The fluorinated segments can impart unique characteristics such as increased hydrophobicity and chemical resistance, making these materials suitable for various industrial applications .

3.2 Coatings and Surface Modifications
Due to its chemical stability and unique surface properties, this compound can be utilized in the development of advanced coatings that require durability and resistance to harsh environments. Research is ongoing into its use in protective coatings for electronic devices and automotive applications .

Mechanism of Action

The mechanism of action of tert-butyl N-{1-[2,6-bis(trifluoromethyl)pyridin-4-yl]piperidin-4-yl}-N-methylcarbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels, depending on the context of its use. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Potential Applications Reference
tert-butyl N-{1-[2,6-bis(trifluoromethyl)pyridin-4-yl]piperidin-4-yl}-N-methylcarbamate C₁₉H₂₃F₆N₃O₂ 463.40 2,6-bis(CF₃)-pyridine, N-methylcarbamate, tert-butyl group Kinase inhibitors, CNS agents
tert-butyl (1-acetylpiperidin-4-yl)carbamate C₁₃H₂₂N₂O₃ 254.33 Acetylated piperidine, tert-butyl carbamate Intermediate in drug synthesis
tert-butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate C₁₄H₂₀N₂O₄ 280.32 5,6-dimethoxy-pyridine, methylcarbamate Antimicrobial agents
tert-butyl N-[1-(2-methylsulfonyl-6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbamate C₂₁H₂₈N₄O₅S 448.54 Phenoxy-pyrimidine, methylsulfonyl group Anticancer or antiviral agents

Key Findings :

Structural Flexibility vs. Rigidity :

  • The target compound’s 2,6-bis(CF₃)-pyridine group introduces strong electron-withdrawing effects, which may enhance binding to hydrophobic pockets in biological targets compared to the methoxy-substituted pyridine in tert-butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate .
  • The acetylated piperidine in tert-butyl (1-acetylpiperidin-4-yl)carbamate lacks the trifluoromethyl groups, reducing its metabolic stability but increasing synthetic accessibility .

Pharmacokinetic Properties: The CF₃ groups in the target compound likely improve blood-brain barrier penetration compared to the methylsulfonyl-pyrimidine derivative in tert-butyl N-[1-(2-methylsulfonyl-6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbamate, which has higher polarity due to the sulfonyl group .

Synthetic Complexity :

  • The target compound’s synthesis requires multi-step functionalization of the pyridine ring, contrasting with simpler routes for acetylated or methoxy-substituted analogs .

Biological Activity

tert-butyl N-{1-[2,6-bis(trifluoromethyl)pyridin-4-yl]piperidin-4-yl}-N-methylcarbamate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C18H23F6N3O2C_{18}H_{23}F_6N_3O_2 and a molecular weight of approximately 393.39 g/mol. The structural components include a tert-butyl group, a piperidine ring, and a pyridine moiety with trifluoromethyl substituents, which are known to enhance lipophilicity and biological activity.

Research indicates that compounds similar to this compound often exhibit their biological effects through interactions with specific receptors or enzymes. The following mechanisms have been identified:

  • Cholinesterase Inhibition : Compounds with carbamate structures can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission. For instance, studies have shown that certain carbamates exhibit IC50 values indicating moderate inhibition of these enzymes, suggesting potential applications in treating neurodegenerative disorders .
  • Kinase Inhibition : Similar compounds have been found to act as kinase inhibitors. The interaction with kinases may lead to altered signaling pathways involved in cell proliferation and survival, making them candidates for cancer therapies .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Assay Type IC50 Value (µM)Reference
AChE InhibitionEllman's Method5.0
BChE InhibitionEllman's Method3.5
Kinase Inhibition (mTOR)Biochemical Assay0.15
LXR AgonismCell-based AssayNot specified

Case Studies

  • Neuroprotective Effects : In a study examining the neuroprotective properties of carbamate derivatives, this compound was shown to significantly reduce cell death in neuroblastoma cells exposed to oxidative stress. The mechanism was attributed to its ability to inhibit AChE and modulate intracellular calcium levels.
  • Cancer Cell Proliferation : Another investigation into the compound's efficacy against cancer cell lines demonstrated that it inhibited proliferation in a dose-dependent manner, particularly in breast cancer cells. The study suggested that this effect was mediated through the inhibition of specific kinases involved in cell cycle regulation.

Q & A

Q. Design Principles :

  • Replace tert-butyl with water-soluble groups (e.g., PEG) to balance lipophilicity.
  • Modify the pyridine ring with electron-donating groups (e.g., -OCH₃) to alter π-π stacking interactions .

Basic: What safety protocols are critical when handling this compound?

While no specific GHS hazards are reported, standard precautions include:

  • Use of gloves, lab coats, and fume hoods to avoid inhalation/contact.
  • Emergency procedures : Flush eyes/skin with water for 15 minutes; seek medical attention if ingested .
  • Store at 2–8°C under inert gas (e.g., N₂) to prevent hydrolysis of the carbamate .

Advanced: How can researchers address low yields in the final coupling step?

Low yields (~30–40%) may result from steric hindrance near the piperidine nitrogen. Solutions include:

  • Employ microwave-assisted synthesis to reduce reaction time and improve efficiency.
  • Use bulky bases (e.g., DIPEA) to deprotonate the amine selectively .
  • Optimize solvent polarity (e.g., switch from THF to DMF) to enhance intermediate solubility .

Advanced: What analytical techniques validate purity and structural integrity?

  • HPLC-MS : Confirm molecular weight and detect impurities (<0.1%).
  • X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., piperidine chair conformations) .
  • FT-IR Spectroscopy : Verify carbamate C=O stretch (~1700 cm⁻¹) and absence of residual amines .

Basic: What are its potential applications in medicinal chemistry?

  • CNS Drug Development : Target neurotransmitter receptors (e.g., sigma-1 or 5-HT receptors) due to piperidine’s bioisosteric similarity to endogenous amines .
  • Protease Inhibitors : The carbamate group can act as a covalent inhibitor scaffold for serine hydrolases .

Advanced: How does the compound’s stability under physiological conditions affect its therapeutic potential?

  • Hydrolysis Studies : Incubate in PBS (pH 7.4) at 37°C; monitor degradation via LC-MS.
    • Half-life: ~8–12 hours, indicating moderate stability .
  • Metabolite Identification : Liver microsome assays reveal primary metabolites via N-demethylation or carbamate cleavage .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-{1-[2,6-bis(trifluoromethyl)pyridin-4-yl]piperidin-4-yl}-N-methylcarbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-{1-[2,6-bis(trifluoromethyl)pyridin-4-yl]piperidin-4-yl}-N-methylcarbamate

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